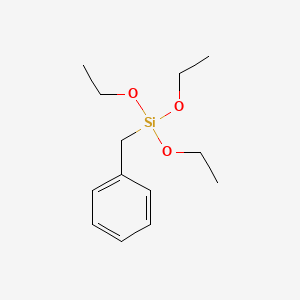

Benzyltriethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLASELWOOUNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062512 | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-99-7 | |

| Record name | Benzyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(triethoxysilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyltriethoxysilane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound (CAS No. 2549-99-7). The information is intended for researchers and professionals in chemistry and drug development who utilize silane coupling agents and organosilicon compounds.

Chemical Structure and Identification

This compound is an organosilane featuring a benzyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic reactivity.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | benzyl(triethoxy)silane[1] |

| CAS Number | 2549-99-7[1][2][3][4] |

| Molecular Formula | C₁₃H₂₂O₃Si[1][2][5][6] |

| Synonyms | Triethoxy(phenylmethyl)silane, Silane, triethoxy(phenylmethyl)-[1][2] |

| InChI | InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3[2][5][7] |

| InChIKey | CPLASELWOOUNGW-UHFFFAOYSA-N[5][7] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a colorless liquid that is sensitive to moisture, with which it reacts slowly[2][3].

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molar Mass | 254.40 g/mol | [1][2][5][6] |

| Density | 0.986 g/cm³ | [2][6] |

| Boiling Point | 148 °C[2][6] | TCI provides a value of 248 °C[3] |

| Flash Point | 127 °C | [2][3] |

| Vapor Pressure | 0.0402 mmHg at 25°C | [2] |

| Refractive Index | 1.4628 | [2] |

| Purity | >96.0% (GC) |[3] |

Reactivity and Core Mechanisms

The primary reaction pathway for this compound, like other alkoxysilanes, is hydrolysis followed by condensation. This process is fundamental to its application as a coupling agent and for surface modification. The reactions can be catalyzed by either acid or base[8][9].

Hydrolysis and Condensation

Hydrolysis: The three ethoxy groups (Si-OR) are sequentially replaced by hydroxyl groups (Si-OH) upon reaction with water, forming a reactive silanol intermediate and releasing ethanol as a byproduct[8].

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) to form stable siloxane (Si-O-Si) bonds, creating oligomers or a polymeric network[10]. They can also react with hydroxyl groups on a substrate surface (e.g., glass, metal oxides) to form a covalent bond[10].

The overall reaction kinetics are influenced by pH, water concentration, temperature, and catalysts[8][10][11]. Acid-catalyzed hydrolysis is generally faster, while base-catalyzed conditions significantly promote the condensation reaction[10].

Spectral Characterization Data

Spectroscopic data is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence of the benzyl and ethoxy groups and provides information about the silicon environment.

Table 3: NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Assignment Reference |

|---|---|---|

| ¹³C NMR | 138.2, 134.2, 129.1, 127.8 | Aromatic carbons[12] |

| -2.4 | Methylene (CH₂) carbon attached to Si[12] |

| ²⁹Si NMR | -8.02 | Si atom[12] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule. The disappearance of the Si-H stretch (around 2150 cm⁻¹) from a precursor like triethoxysilane would indicate successful synthesis[13]. Key bands for this compound would include C-H (aromatic and aliphatic), Si-O-C, and the benzene ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.

Table 4: GC-MS Fragmentation Data

| Mass-to-Charge (m/z) | Interpretation |

|---|---|

| 254.1 | Molecular Ion (M⁺)[7] |

| 163 | Fragment [M - Benzyl]⁺ |

| 119 | Fragment |

| 105 | Fragment |

| 91 | Tropylium ion [C₇H₇]⁺ (characteristic of benzyl group) |

(Data derived from PubChem and common fragmentation patterns)[1]

Experimental Protocols

Representative Synthesis via Grignard Reaction

A common laboratory-scale method for synthesizing compounds of this type is the reaction of a Grignard reagent with an alkoxysilane.

Methodology:

-

Reaction Setup: All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by moisture.

-

Grignard Reagent Preparation: Benzylmagnesium chloride is prepared by reacting benzyl chloride with magnesium turnings in an anhydrous ether solvent like THF.

-

Reaction: The prepared Grignard reagent is cooled in an ice bath. Tetraethoxysilane (TEOS) is added dropwise to the stirred solution. The reaction is typically exothermic and temperature control is critical.

-

Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR):

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.

-

Analyze the spectra to confirm the presence of benzyl and ethoxy groups and the single silicon environment, comparing shifts to literature values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire a background spectrum using an empty ATR crystal.

-

Place a drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum and identify characteristic peaks for Si-O-C, C-H (aliphatic and aromatic), and aromatic C=C bonds.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The gas chromatogram will indicate the purity of the sample, with a major peak corresponding to this compound.

-

The mass spectrometer will provide the fragmentation pattern, which should be compared against a database or expected fragmentation to confirm the identity of the compound.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[2].

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39)[2]. In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26)[2].

-

Storage: Store at room temperature in a dry place, as it is sensitive to moisture[2].

References

- 1. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ベンジルトリエトキシシラン | this compound | 2549-99-7 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound | 2549-99-7 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [myskinrecipes.com]

- 7. PubChemLite - this compound (C13H22O3Si) [pubchemlite.lcsb.uni.lu]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

Benzyltriethoxysilane synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Benzyltriethoxysilane

For researchers, scientists, and professionals in drug development, this compound is a valuable compound utilized in surface modification and as a coupling agent. This technical guide provides a detailed overview of the primary synthesis and purification methodologies for this versatile organosilane.

Synthesis of this compound

The synthesis of this compound primarily involves the formation of a silicon-carbon bond between a benzyl group and a triethoxysilyl moiety. The two most common methods to achieve this are the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction is a robust and widely used method for creating carbon-silicon bonds. This approach involves the reaction of a benzyl Grignard reagent, such as benzylmagnesium chloride, with tetraethoxysilane (TEOS).

Reaction Scheme:

C₆H₅CH₂MgCl + Si(OC₂H₅)₄ → C₆H₅CH₂Si(OC₂H₅)₃ + MgCl(OC₂H₅)

Experimental Protocol:

-

Preparation of Benzylmagnesium Chloride:

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with moisture.[1]

-

Magnesium turnings are placed in a reaction flask.

-

A solution of benzyl chloride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared.[2][3]

-

A small amount of the benzyl chloride solution is added to the magnesium turnings to initiate the reaction, which can be evidenced by heat evolution and bubbling. A crystal of iodine can be used as an initiator.[4]

-

Once the reaction starts, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, yielding a solution of benzylmagnesium chloride.[5]

-

-

Reaction with Tetraethoxysilane (TEOS):

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of tetraethoxysilane in the same anhydrous solvent is added dropwise to the Grignard reagent, maintaining the temperature below 10°C to control the exothermic reaction.[6]

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[6]

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.[6]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound.[6]

-

Quantitative Data (Hypothetical):

| Parameter | Value | Reference |

| Benzyl Chloride | 1.0 equiv | [3] |

| Magnesium | 1.1 equiv | [3] |

| Tetraethoxysilane | 1.2 equiv | [6] |

| Reaction Time (Grignard formation) | 2-4 hours | [5] |

| Reaction Time (Reaction with TEOS) | 4-6 hours | [6] |

| Yield | 70-85% | [5][7] |

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a double bond, catalyzed by a transition metal complex.[8] For the synthesis of this compound, this would involve the reaction of styrene with triethoxysilane.

Reaction Scheme:

C₆H₅CH=CH₂ + HSi(OC₂H₅)₃ --(Catalyst)--> C₆H₅CH₂CH₂Si(OC₂H₅)₃ (and isomer)

It is important to note that the hydrosilylation of styrene with triethoxysilane can lead to two isomeric products: the branched α-adduct and the linear β-adduct (this compound being the β-adduct). The selectivity depends on the catalyst used.[9]

Experimental Protocol (General):

-

In a reaction vessel under an inert atmosphere, triethoxysilane and a suitable catalyst (e.g., a platinum or rhodium complex) are added to a solvent like toluene.[8]

-

Styrene is then added to the mixture.

-

The reaction mixture is heated to a specific temperature (e.g., 60-120°C) and stirred for a set duration.[8][10]

-

After the reaction is complete, the catalyst may be removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is obtained.

Quantitative Data (for a related hydrosilylation of allyl chloride):

| Parameter | Value | Reference |

| Catalyst | Rhodium complex | [10] |

| Catalyst Loading | 0.5 mol% | [10] |

| Reaction Temperature | 60°C | [10] |

| Reaction Time | 20 hours | [10] |

| Product Yield | >90% | [10] |

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and solvent.

Fractional Vacuum Distillation

Fractional vacuum distillation is a primary method for purifying volatile liquid compounds like this compound.[11][12] It separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, preventing thermal decomposition.

Experimental Protocol:

-

Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source.[13]

-

The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar.

-

The system is slowly evacuated to the desired pressure.

-

The distillation flask is heated gently.

-

Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected as the pure product. The boiling point of this compound is 148°C at atmospheric pressure.[14]

Physical Properties:

| Property | Value | Reference |

| Molecular Weight | 254.40 g/mol | [15] |

| Boiling Point | 148°C | [14] |

| Density | 0.986 g/cm³ | [14] |

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[16][17]

Experimental Protocol:

-

A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[18]

-

The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.[19]

-

A solvent system (eluent), typically a mixture of a non-polar and a slightly more polar solvent (e.g., hexane and ethyl acetate), is passed through the column.[20]

-

The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound.[17]

-

The solvent is evaporated from the pure fractions to yield the purified product.

Salting Out

The "salting out" method can be employed to simplify the purification process, particularly after a Grignard reaction where alcohol byproducts may form azeotropes with the desired silane, complicating distillation.[21][22] This technique involves adding a salt to the crude product mixture to induce phase separation.

Conceptual Protocol:

-

To the crude reaction mixture containing this compound and alcohol byproducts, an inorganic salt (e.g., lithium chloride) is added.

-

The mixture is stirred to dissolve the salt.

-

The addition of the salt decreases the solubility of the alcohol in the organic phase, causing it to separate into a distinct layer with the dissolved salt.[21]

-

The organic phase, now enriched in this compound, can be easily separated.

-

The separated organic phase can then be further purified by distillation.

Diagrams

Caption: Synthesis workflows for this compound.

Caption: Purification workflows for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound [myskinrecipes.com]

- 15. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. magritek.com [magritek.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

An In-depth Technical Guide to Benzyltriethoxysilane (CAS: 2549-99-7) for Researchers in Drug Development

Abstract

This technical guide provides a comprehensive overview of Benzyltriethoxysilane (CAS: 2549-99-7), an organosilane coupling agent with significant potential in biomedical research and drug development. While traditionally used in industrial applications for enhancing adhesion between organic and inorganic materials, its unique properties offer promising avenues for the surface modification of biomaterials, nanoparticles, and biosensors. This document details the physicochemical properties, synthesis, and mechanism of action of this compound. A significant focus is placed on its prospective applications in drug delivery, specifically in the surface functionalization of nanoparticles to improve stability, biocompatibility, and drug loading capacity. Detailed experimental protocols for surface modification and characterization are provided, alongside quantitative data and visual diagrams to facilitate understanding and implementation by researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organofunctional silane characterized by a benzyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This bifunctional structure allows it to act as a molecular bridge, forming stable covalent bonds with inorganic substrates through its silanol groups (formed upon hydrolysis of the ethoxy groups) while the organic benzyl group provides a hydrophobic and chemically versatile interface.[1] In the context of drug development, the ability to tailor the surface properties of materials is paramount. Surface modification with this compound can impart hydrophobicity, improve the dispersion of nanoparticles in organic media, and serve as a platform for further chemical modifications, thereby enhancing the performance of drug delivery systems and biomedical devices.[2][3]

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its effective and safe use in a laboratory setting. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2549-99-7 | |

| Molecular Formula | C13H22O3Si | [4] |

| Molecular Weight | 254.40 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.986 g/cm³ | [5] |

| Boiling Point | 148 °C | [5] |

| Flash Point | 127 °C | [4] |

| Refractive Index | 1.4628 | [4] |

| Purity | ≥95.0% | [1] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Causes serious eye irritation | Eye Irrit. 2A | Wear protective gloves/clothing/eye protection/face protection. Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [4] |

| Causes skin irritation | Skin Irrit. 2 | Wear protective gloves. Wash skin with plenty of water. | [4] |

| May cause respiratory irritation | - | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

Note: this compound is sensitive to moisture and will hydrolyze to release ethanol. Handle under inert atmosphere and store in a tightly sealed container in a cool, dry place.

Mechanism of Action: Silanization

The utility of this compound as a surface modifying agent stems from the process of silanization, which typically occurs in two steps: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of this compound hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often catalyzed by an acid or base.

-

Condensation: The newly formed silanol groups can then condense in two ways:

-

They can react with hydroxyl groups (-OH) present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate).

-

They can also react with other silanol groups from adjacent this compound molecules to form a cross-linked polysiloxane layer on the surface.

-

The benzyl group, being non-reactive in this process, orientates away from the surface, creating a hydrophobic and functionalizable outer layer.

Caption: General Mechanism of Silanization with this compound

Applications in Drug Development

While direct applications of this compound in marketed drug formulations are not widely documented, its utility as a surface modifying agent for drug delivery carriers, particularly nanoparticles, is a promising area of research.

Surface Functionalization of Nanoparticles for Drug Delivery

The surface properties of nanoparticles play a critical role in their in vivo fate, including circulation time, cellular uptake, and drug release profile. Surface modification with this compound can be employed to:

-

Enhance Hydrophobicity: The benzyl group imparts a hydrophobic character to the nanoparticle surface. This can be advantageous for encapsulating hydrophobic drugs, potentially increasing drug loading capacity and preventing premature release of the payload.

-

Improve Stability: A well-defined silane layer can protect the nanoparticle core from degradation in biological environments.

-

Serve as a Platform for Further Functionalization: While the benzyl group itself is relatively inert, it can be further modified through aromatic substitution reactions to attach targeting ligands, imaging agents, or other functional molecules.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Benzyltriethoxysilane

This guide provides essential information regarding the molecular properties of Benzyltriethoxysilane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with specific molecular characteristics that are crucial for its application in various scientific fields. A summary of its key quantitative data is presented below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C13H22O3Si | [1][2][3] |

| Molecular Weight | 254.40 g/mol | [1][4] |

| Molar Mass | 254.4 | [2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental formula, and its calculated molecular weight is a fundamental concept in chemistry. The following diagram illustrates this hierarchical connection.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Benzyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of benzyltriethoxysilane. This organosilane is of significant interest in the development of advanced materials and drug delivery systems due to the unique properties imparted by the benzyl group. This document details the reaction mechanisms, kinetics, influencing factors, and experimental protocols for studying these processes, with a focus on providing quantitative data and clear visualizations to aid in research and development.

Introduction: The Sol-Gel Transformation of this compound

The conversion of this compound from a monomeric precursor to a cross-linked polysilsesquioxane network is a cornerstone of sol-gel chemistry. This process unfolds in two primary, often overlapping, stages: hydrolysis and condensation. Initially, the ethoxy groups (-OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. Subsequently, these silanol intermediates react with each other or with remaining ethoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or ethanol as byproducts. The overall transformation can be represented as follows:

-

Hydrolysis: C₆H₅CH₂Si(OCH₂CH₃)₃ + 3H₂O → C₆H₅CH₂Si(OH)₃ + 3CH₃CH₂OH

-

Condensation: 2C₆H₅CH₂Si(OH)₃ → (C₆H₅CH₂SiO₁.₅)₂ + 3H₂O

The kinetics and pathway of these reactions are highly sensitive to a variety of experimental parameters, which in turn dictate the structure and properties of the final material. Understanding and controlling these factors are paramount for tailoring the material for specific applications, from drug encapsulation to surface modification.

The Stepwise Mechanism: A Closer Look at Hydrolysis and Condensation

The hydrolysis and condensation of this compound are complex processes that proceed through a series of reversible reactions. The mechanism is catalyzed by either acid or base, with each pathway exhibiting distinct characteristics.

Hydrolysis: The Initiation Step

The hydrolysis of the three ethoxy groups occurs sequentially, leading to the formation of mono-, di-, and tri-silanol species.

-

Step 1: C₆H₅CH₂Si(OCH₂CH₃)₃ + H₂O ⇌ C₆H₅CH₂Si(OCH₂CH₃)₂(OH) + CH₃CH₂OH

-

Step 2: C₆H₅CH₂Si(OCH₂CH₃)₂(OH) + H₂O ⇌ C₆H₅CH₂Si(OCH₂CH₃)(OH)₂ + CH₃CH₂OH

-

Step 3: C₆H₅CH₂Si(OCH₂CH₃)(OH)₂ + H₂O ⇌ C₆H₅CH₂Si(OH)₃ + CH₃CH₂OH

Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally fast and is often the rate-determining step in the overall sol-gel process.

Base-Catalyzed Hydrolysis: In the presence of a base, a water molecule is deprotonated to form a hydroxide ion (OH⁻), a stronger nucleophile than water. The hydroxide ion directly attacks the electron-deficient silicon atom, leading to the displacement of an ethoxy group.

Condensation: Building the Siloxane Network

Condensation reactions commence as soon as silanol groups are formed and can proceed via two pathways:

-

Water-producing condensation (silanol-silanol): Two silanol groups react to form a siloxane bond and a water molecule.

-

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

-

Alcohol-producing condensation (silanol-ethoxy): A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.

-

≡Si-OH + CH₃CH₂O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃CH₂OH

-

The relative rates of hydrolysis and condensation are crucial in determining the final structure of the polysilsesquioxane network. Rapid hydrolysis followed by slow condensation tends to produce more linear or lightly branched polymers, while slower hydrolysis and faster condensation can lead to more compact, highly cross-linked structures.

Key Factors Influencing the Reaction Mechanism and Kinetics

The hydrolysis and condensation of this compound are significantly influenced by several experimental parameters. Careful control of these factors is essential for achieving reproducible and tailored material properties.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Structural Outcome |

| pH | Fastest at low and high pH, slowest near neutral pH.[1] | Acid-catalyzed condensation is fastest around pH 4-5. Base-catalyzed condensation rate increases with pH. | Acid catalysis generally leads to more linear, weakly branched polymers. Base catalysis favors the formation of more compact, particulate structures.[1] |

| Water:Silane Ratio (r) | Higher 'r' values increase the rate and extent of hydrolysis. | Higher 'r' values can favor condensation by increasing the concentration of silanols, but can also promote the reverse reaction (hydrolysis of siloxane bonds). | Low 'r' values tend to result in more linear or less condensed structures. High 'r' values generally lead to more highly cross-linked networks. |

| Catalyst Type | Strong acids (e.g., HCl) and bases (e.g., NH₄OH) are effective catalysts.[2] | The choice of catalyst influences the relative rates of hydrolysis and condensation. | Different catalysts can lead to variations in gelation time and the morphology of the final material. |

| Solvent | The polarity and protic nature of the solvent affect the solubility of reactants and the stability of intermediates. | The solvent can influence the rate of condensation by affecting the concentration of reactants and the removal of byproducts. | The choice of solvent can impact the porosity and surface area of the resulting gel. |

| Temperature | Increased temperature generally accelerates the rate of hydrolysis.[3] | Higher temperatures also increase the rate of condensation.[3] | Elevated temperatures can lead to faster gelation times and denser materials. |

| Benzyl Group Substituent | The electron-donating nature of the benzyl group can influence the reactivity of the silicon center. Steric hindrance from the bulky benzyl group can slow down the reaction rates compared to smaller alkyl groups. | The steric bulk of the benzyl group can also hinder the approach of reacting species, affecting the condensation rate and the final network structure. | The presence of the benzyl group can lead to materials with increased hydrophobicity and unique thermal and mechanical properties. |

Quantitative Analysis of Reaction Kinetics

While specific kinetic data for benzyltriethethoxysilane is not extensively available in the public domain, the hydrolysis and condensation reactions of organotrialkoxysilanes are typically modeled using pseudo-first-order kinetics, especially when water is in large excess. The progress of these reactions is most effectively monitored using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

The various silicon species formed during the process can be identified by their characteristic chemical shifts in the 29Si NMR spectrum. The notation Tⁿ is used to describe the condensation state of the trifunctional silane, where 'n' represents the number of siloxane bonds to the silicon atom.

| Species | Notation | Description | Expected 29Si Chemical Shift Range (ppm) |

| This compound | T⁰ | Monomer | -55 to -60 |

| Benzylsilanetriol | T⁰(OH)₃ | Fully hydrolyzed monomer | -50 to -55 |

| Dimer | T¹ | One siloxane bond | -60 to -65 |

| Linear Trimer (end) | T¹ | One siloxane bond | -60 to -65 |

| Linear Trimer (middle) | T² | Two siloxane bonds | -65 to -70 |

| Cyclic/Branched Species | T² | Two siloxane bonds | -65 to -70 |

| Fully Condensed | T³ | Three siloxane bonds | -70 to -80 |

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

A study on various organotriethoxysilanes, including the structurally similar phenyltriethoxysilane, demonstrated that the hydrolysis rate is influenced by the inductive effect of the organic substituent.[4] The electron-donating character of the benzyl group is expected to influence the electron density at the silicon atom, thereby affecting the rates of nucleophilic attack during hydrolysis.

Experimental Protocols

The following provides a general methodology for studying the hydrolysis and condensation of this compound, primarily using 29Si NMR spectroscopy.

Materials

-

This compound (≥98% purity)

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as catalyst

-

Deuterated solvent for NMR (e.g., C₆D₆ or CDCl₃)

-

Internal standard for NMR (e.g., Tetramethylsilane - TMS)

Sample Preparation for NMR Analysis

-

In a clean, dry NMR tube, add a known amount of this compound.

-

Add the desired volume of solvent (e.g., ethanol).

-

Add the calculated amount of water and catalyst solution to achieve the desired water:silane ratio and pH.

-

Add a small amount of the internal standard.

-

Cap the NMR tube, shake vigorously to homogenize the solution, and immediately place it in the NMR spectrometer.

29Si NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Parameters:

-

Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.

-

A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the silicon nuclei should be used.

-

Acquire spectra at regular time intervals to monitor the disappearance of the T⁰ species and the appearance and evolution of the T¹, T², and T³ species.

-

Data Analysis

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integrate the peaks corresponding to the different Tⁿ species.

-

Calculate the relative concentration of each species at each time point.

-

Plot the concentration of the T⁰ species versus time to determine the initial rate of hydrolysis.

-

Model the kinetics of the appearance and disappearance of the intermediate species to extract rate constants for the individual hydrolysis and condensation steps.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the hydrolysis and condensation of this compound.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation reaction pathways.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The hydrolysis and condensation of this compound are intricate processes that offer a versatile route to advanced organic-inorganic hybrid materials. A thorough understanding of the underlying mechanisms and the influence of key reaction parameters is crucial for researchers and scientists to design and synthesize materials with desired properties for applications in drug development and beyond. The methodologies and data presented in this guide provide a solid foundation for further investigation and optimization of sol-gel processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academica-e.unavarra.es [academica-e.unavarra.es]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of Benzyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for Benzyltriethoxysilane in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential hazards. This document synthesizes critical information from safety data sheets and chemical databases to offer a comprehensive resource for laboratory personnel.

Understanding this compound: Properties and Hazards

This compound is an organoethoxysilane compound used as a chemical intermediate in various research and industrial applications.[1] While a valuable reagent, it presents several hazards that necessitate careful handling. The primary hazards are associated with its reactivity with moisture and its potential as an irritant.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is the first step toward safe handling.

| Property | Value | Reference |

| Molecular Formula | C13H22O3Si | [1][2] |

| Molar Mass | 254.4 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 148 °C | [2] |

| Flash Point | 127 °C | [2] |

| Specific Gravity | 0.986 | [2] |

| Vapor Pressure | 0.0402 mmHg at 25°C | [2] |

Identified Hazards and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][3]

-

Skin Irritation (Category 2, H315): Causes skin irritation.[3]

It is crucial to note that this compound reacts with water and moisture to liberate ethanol.[1] Ethanol is a flammable liquid and has its own associated health hazards, including potential carcinogenicity in alcoholic beverages and narcotic effects upon overexposure.[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A fume hood is the recommended engineering control to minimize inhalation exposure to vapors and mists.[4]

-

Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical goggles. Contact lenses should not be worn. | To prevent serious eye irritation from splashes or vapors.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact and irritation.[1] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent skin contact.[1] |

| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur. | To prevent irritation of the respiratory tract.[1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidents and exposure.

Standard Handling Protocol

The following workflow outlines the standard procedure for handling this compound in the laboratory.

Storage Requirements

-

Container: Keep the container tightly closed to prevent reaction with atmospheric moisture.[1]

-

Location: Store in a well-ventilated place, away from heat, sparks, and open flames.[1]

-

Incompatible Materials: Store away from moisture and water.[1]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, prompt and correct action is vital.

First Aid Measures

The following diagram illustrates the immediate first aid response for different routes of exposure.

Spill and Leak Procedures

In the event of a spill, follow this detailed protocol:

1. Evacuate and Secure the Area:

- Evacuate all non-essential personnel from the immediate spill area.[1]

- Ensure adequate ventilation.

2. Don Appropriate PPE:

- Wear the recommended PPE, including respiratory protection, chemical goggles, gloves, and protective clothing.[1]

3. Contain the Spill:

- Use dikes or absorbents to prevent the spill from spreading and entering sewers or streams.[1]

4. Absorb the Spilled Material:

- Use an inert absorbent material to collect the spilled this compound.[1]

5. Collect and Dispose of Waste:

- Sweep or shovel the absorbent material into an appropriate, labeled container for disposal.[1]

- Dispose of the waste in accordance with local, state, and federal regulations. May be incinerated.[1] Do not dispose of waste into the sewer.[1]

6. Decontaminate the Area:

- Clean the spill area thoroughly.

7. Report the Incident:

- Notify the appropriate authorities if the liquid enters sewers or public waters.[1]

The following workflow visualizes the spill cleanup process.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Special Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

-

Firefighter Protection: Firefighters should wear proper protective equipment, including respiratory protection.[1] Use water spray to cool exposed surfaces.[1]

Reactivity and Stability

-

Stability: this compound is stable in sealed containers.[1]

-

Reactivity: It reacts with water and moisture in the air, liberating ethanol.[1]

-

Conditions to Avoid: Heat, open flames, and sparks.[1]

-

Incompatible Materials: Moisture and water.[1]

-

Hazardous Decomposition Products: Ethanol and organic acid vapors.[1]

The hydrolysis of this compound is a key reaction to understand for safe handling.

By understanding and implementing these safety protocols, researchers, scientists, and drug development professionals can work confidently and safely with this compound, minimizing risks and ensuring a secure laboratory environment.

References

Benzyltriethoxysilane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzyltriethoxysilane in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Concepts: Understanding Solubility of Organosilanes

This compound [(C₆H₅CH₂)Si(OC₂H₅)₃] is an organosilane compound characterized by a benzyl group and three ethoxy groups attached to a central silicon atom. Its solubility in organic solvents is primarily dictated by the interplay between the nonpolar benzyl group and the somewhat more polar triethoxysilane moiety. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with similar polarity to the solute are generally effective at dissolving it. Given its structure, this compound is anticipated to be readily soluble in a wide array of organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural analogues, such as phenyltrimethoxysilane and propyltriethoxysilane, are known to be soluble in most common organic solvents.[1][2] This suggests that this compound is likely miscible with a broad spectrum of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[3]

Data Presentation: Solubility of this compound

The following table summarizes the expected solubility of this compound in various organic solvents based on the reported solubility of structurally similar organosilanes and general principles of chemical compatibility. The data is presented as miscibility, indicating that the two substances will form a single, uniform phase when mixed in any proportion at standard laboratory conditions.

| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility |

| Alcohols | Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | |

| Isopropanol | C₃H₇OH | Polar Protic | Miscible | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Aromatics | Toluene | C₇H₈ | Nonpolar | Miscible |

| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

Experimental Protocols: Determining Miscibility

For applications requiring precise confirmation of solubility or miscibility, a straightforward experimental protocol can be employed. This method is adapted from the principles outlined in standard testing methodologies such as ASTM D1722 for water miscibility of water-soluble solvents and general laboratory practices for determining the miscibility of liquids.[4][5][6][7][8]

Objective:

To qualitatively determine the miscibility of this compound with a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Organic solvent to be tested (analytical grade)

-

Two clean, dry, and calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker (optional)

-

Constant temperature bath (optional, for non-ambient temperature determinations)

Procedure:

-

Preparation : Ensure all glassware is scrupulously clean and dry to avoid any contamination that could affect the results.

-

Volume Measurement : Using a clean pipette or graduated cylinder, measure a specific volume of the organic solvent (e.g., 5 mL) and transfer it into the first test tube.

-

Addition of Solute : Into the same test tube, add an equal volume (e.g., 5 mL) of this compound.

-

Control : In the second test tube, add only the pure organic solvent (e.g., 10 mL) to serve as a visual control for clarity.

-

Mixing : Stopper the test tube containing the mixture and invert it several times or gently agitate using a vortex mixer for approximately 30-60 seconds to ensure thorough mixing.

-

Observation : Visually inspect the mixture against a well-lit background. Compare its clarity to the control test tube.

-

Miscible : The mixture will appear as a single, clear, and homogeneous phase, indistinguishable from the pure solvent control (aside from potential refractive index differences).

-

Immiscible : The mixture will show turbidity (cloudiness), form distinct layers, or contain visible droplets of one liquid suspended in the other.

-

-

Temperature Control (if required) : For determinations at temperatures other than ambient, allow the components to reach the desired temperature in a constant temperature bath before mixing and conduct the observation at that temperature.

-

Documentation : Record the solvent used, the volumes mixed, the temperature of the experiment, and the observed result (miscible or immiscible).

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship between the structural characteristics of this compound and its solubility behavior in different classes of organic solvents.

Caption: Solubility profile of this compound.

References

- 1. Phenyltrimethoxysilane Supplier | Reliable China Factory Manufacturer [silane-chemical.com]

- 2. CAS 2550-02-9: Propyltriethoxysilane | CymitQuimica [cymitquimica.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. store.astm.org [store.astm.org]

- 8. petrolube.com [petrolube.com]

A Technical Guide to the Spectral Analysis of Benzyltriethoxysilane

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Benzyltriethoxysilane. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents a summary of key spectral data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectral Data Summary

The following tables summarize the key quantitative data from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.8 | Quartet | 6H | Methylene protons (-OCH₂CH₃) |

| ~2.2 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~1.2 | Triplet | 9H | Methyl protons (-OCH₂CH₃) |

Note: The chemical shifts for ¹H NMR are estimated based on typical values for the respective functional groups.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 141.0 | C (ipso-aromatic) |

| 128.3 | C (ortho-aromatic) |

| 127.9 | C (para-aromatic) |

| 124.1 | C (meta-aromatic) |

| 58.4 | -OCH₂CH₃ |

| 23.0 | -CH₂-Ph |

| 18.3 | -OCH₂CH₃ |

Data sourced from SpectraBase.[1]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050-3000 | Aromatic C-H stretch |

| 2975-2850 | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Aromatic C=C bending |

| 1100-1000 | Si-O-C stretch |

| 740, 700 | Aromatic C-H out-of-plane bend |

Characteristic absorption bands for organosilicon compounds.[2]

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Interpretation |

| 254 | Molecular Ion [M]⁺ |

| 163 | [M - CH₂CH₃O - C₂H₄]⁺ |

| 119 | [M - Si(OCH₂CH₃)₃]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Major fragmentation peaks observed in electron ionization mass spectrometry.[3]

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[4]

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[5]

-

The sample is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

-

The tube is capped and placed in the NMR spectrometer.

Data Acquisition:

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard one-pulse experiment is typically run. Parameters such as the pulse width (often set to a 90° pulse), acquisition time, and relaxation delay are optimized.[6]

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[5]

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with an appropriate sampling accessory.[3]

Sample Preparation (Neat Liquid/ATR):

-

For a neat liquid sample, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are pressed together to form a thin film.[9]

-

Alternatively, and more commonly with modern instruments, an Attenuated Total Reflectance (ATR) accessory is used. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected.[12]

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[13]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for this type of molecule.[14][15]

Sample Introduction and Ionization:

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated this compound molecules enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to undergo fragmentation.[16][17]

Mass Analysis and Detection:

-

The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. gelest.com [gelest.com]

- 3. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 13. epa.gov [epa.gov]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bitesizebio.com [bitesizebio.com]

Thermal Stability and Decomposition of Benzyltriethoxysilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethoxysilane (BTES) is an organosilane compound with a versatile chemical structure that lends itself to a variety of applications, including as a coupling agent, a surface modifier, and a precursor in the synthesis of hybrid organic-inorganic materials. Understanding the thermal stability and decomposition pathways of BTES is crucial for its effective use in applications where it may be subjected to elevated temperatures, such as in material processing, as a component in thermally stable coatings, or in the formulation of drug delivery systems that undergo heat sterilization.

This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound. Due to a scarcity of direct experimental data on the thermal decomposition of BTES in publicly accessible literature, this document also presents a comparative analysis with related organosilane compounds to infer its likely thermal behavior.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C13H22O3Si |

| Molecular Weight | 254.4 g/mol |

| Boiling Point | 148 °C |

| Flash Point | 127 °C |

| Density | 0.986 g/cm³ |

| CAS Number | 2549-99-7 |

Thermal Stability Analysis: A Comparative Approach

In general, the thermal decomposition of organosilanes can proceed through various mechanisms, including the cleavage of Si-C, C-C, and C-H bonds, as well as rearrangement reactions. For arylsilanes, such as those containing phenyl groups, decomposition temperatures can be influenced by the number of aryl substituents.

Table 1: Thermal Decomposition Data of Selected Phenylsilanes

| Compound | Decomposition Temperature Range (°C) | Noteworthy Observations |

| Monophenylsilane | 342 - 389 | Second-order reaction kinetics observed. |

| Diphenylsilane | 385 - 425 | Activation energy of 58 kcal/mole reported. |

| Triphenylsilane | Pyrolyzed at 525 | Activation energy of 70.1 kcal/mole reported. |

Note: The data for phenylsilanes is derived from a kinetic study and may not directly correspond to standard TGA onset temperatures.

The presence of the benzyl group in this compound, with its methylene bridge between the phenyl ring and the silicon atom, may influence its decomposition pathway compared to directly phenyl-substituted silanes. The ethoxy groups are also susceptible to hydrolysis and thermal cleavage.

Postulated Decomposition Pathways

The thermal decomposition of this compound is likely to involve the homolytic cleavage of the weakest bonds in the molecule. The Si-C and C-O bonds are potential sites for initial bond scission. A plausible, though unconfirmed, decomposition pathway could involve the formation of radical species, leading to a cascade of reactions that produce a variety of smaller volatile molecules and a solid silica-based residue.

Caption: A generalized theoretical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the presence of volatile components, and the amount of residual material.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to study the pyrolysis behavior, and also under an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

The differential heat flow to the sample and reference is measured and recorded.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Caption: A standard workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a comparative analysis with related organosilanes suggests that it is likely to exhibit thermal stability suitable for a range of applications. The decomposition is expected to be a complex process involving the cleavage of Si-C and C-O bonds. For applications requiring precise knowledge of its thermal behavior, it is imperative that experimental studies using TGA and DSC be conducted. The experimental protocols outlined in this guide provide a framework for such an investigation. The insights gained from these analyses will be critical for optimizing processing conditions and ensuring the long-term stability and performance of materials incorporating this compound.

An In-depth Technical Guide to the Photochemical Properties of Benzyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethoxysilane (BTES) is an organosilane compound with a versatile chemical structure that makes it a candidate for various applications, including as a coupling agent and in materials science. While its thermal and hydrolytic properties are relatively well-understood, its behavior under photochemical conditions is a subject of specialized interest. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, focusing on its reactivity, the transient species it forms upon irradiation, and the experimental considerations for studying these phenomena. The information presented herein is intended to be a valuable resource for researchers and professionals working in fields where the light-induced modification of materials and molecules is a key area of investigation.

Photochemical Reactivity

The primary photochemical process for this compound upon absorption of ultraviolet (UV) light is the homolytic cleavage of the silicon-carbon (Si-C) bond. This photodissociation leads to the formation of radical intermediates, the nature of which is highly dependent on the solvent environment.

In polar solvents such as methanol, the photolysis of this compound results in the formation of a benzyl radical and a triethoxysilyl radical.[1] The benzyl radical is a well-characterized transient species. In contrast, when the photolysis is carried out in a nonpolar solvent like cyclohexane, a different transient species is observed. This is attributed to a species with a high-coordination silicon atom.[1]

While a specific quantum yield for the photodissociation of this compound has not been reported in the reviewed literature, studies on related benzylsilane derivatives suggest that the quantum yield for Si-C bond cleavage is generally high, with values reported up to 0.9 for some compounds.[2] This high efficiency is attributed to a significantly lower activation barrier for the Si-C bond dissociation in the excited triplet state compared to the analogous C-C bond in similar organic molecules.[2]

The proposed photochemical reaction pathways are illustrated in the diagram below.

Spectroscopic Data

The photochemical behavior of this compound has been investigated using transient absorption spectroscopy, which provides insights into the properties of the short-lived intermediates formed upon photolysis.

Transient Absorption Data

| Solvent | Transient Species | λmax (nm) | Decay Rate Constant | Citation |

| Methanol | Benzyl Radical | ~317 | 5.7 × 10⁹ M⁻¹s⁻¹ (second-order) | [1] |

| Cyclohexane | High-Coordination Silicon Species | ~330 | 5.7 × 10⁴ s⁻¹ (first-order) | [1] |

A complete UV-Vis absorption spectrum and fluorescence emission data for this compound were not available in the reviewed scientific literature. However, the presence of the benzyl group suggests that this compound would exhibit absorption in the UV region, characteristic of the π-π* transitions of the aromatic ring.

Experimental Protocols

Materials

-

This compound (BTES), high purity

-

Anhydrous solvent (e.g., methanol or cyclohexane), spectroscopic grade

-

Inert gas (e.g., argon or nitrogen), high purity

Equipment

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Magnetic stirrer

-

UV-Vis spectrophotometer or transient absorption spectroscopy setup

Procedure

-

Sample Preparation: Due to the moisture sensitivity of the ethoxy-silane functional groups, all glassware should be rigorously dried before use. The solvent should be deoxygenated by bubbling with an inert gas or by freeze-pump-thaw cycles. A solution of this compound of the desired concentration is prepared under an inert atmosphere using a Schlenk line or in a glovebox.

-

Photolysis: The solution is transferred to a quartz reaction vessel, which is then sealed and placed in the photochemical reactor. The solution is typically stirred continuously during irradiation to ensure uniform exposure to the light source. The temperature of the reaction can be controlled using a cooling system.

-

Analysis: The progress of the photochemical reaction can be monitored by taking aliquots of the solution at different time intervals and analyzing them using techniques such as UV-Vis spectroscopy, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For the detection of transient intermediates, a laser flash photolysis setup is required.

Potential Applications

The photochemical properties of this compound suggest its potential use in several applications:

-

Surface Modification: The generation of reactive silyl radicals upon photolysis could be utilized for the light-induced grafting of this compound onto various substrates, allowing for the precise spatial control of surface functionalization.

-

Photoinitiator: The formation of radicals makes this compound a candidate as a photoinitiator for polymerization reactions.

-

Functional Materials: The ability to undergo photochemical transformations could be exploited in the synthesis of novel silicon-containing materials with tailored optical or electronic properties.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with Benzyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica nanoparticles and surfaces is a cornerstone technique in materials science, chromatography, and drug delivery. The inherent hydrophilic nature of silica, owing to the presence of surface silanol groups (Si-OH), can be tailored to achieve desired surface properties. Functionalization with organosilanes, such as benzyltriethoxysilane, imparts a hydrophobic and aromatic character to the silica surface. This modification is particularly valuable for applications requiring non-polar stationary phases in reversed-phase high-performance liquid chromatography (RP-HPLC), enhanced interaction with hydrophobic pharmaceutical agents, and the creation of specialized coatings.

These application notes provide a comprehensive overview, detailed experimental protocols, and characterization data for the surface modification of silica using this compound. The benzyl functionalization introduces phenyl groups onto the silica surface, creating a unique stationary phase with alternative selectivity for aromatic and polarizable analytes in HPLC.

Principle of the Method

The surface modification of silica with this compound is a covalent functionalization process based on the principles of silanization. The reaction occurs between the ethoxy groups of the this compound molecule and the hydroxyl groups (silanols) present on the silica surface. This process can be summarized in two primary steps:

-

Hydrolysis: In the presence of trace amounts of water, the ethoxy groups (-OCH₂CH₃) of this compound hydrolyze to form reactive silanol groups (Si-OH).

-

Condensation: These newly formed silanol groups on the benzylsilane molecule then react with the silanol groups on the silica surface. This condensation reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the benzyl group to the silica surface.

This process effectively replaces the polar hydrophilic silanol groups with non-polar, aromatic benzyl groups, thereby altering the surface chemistry of the silica.

Experimental Protocols

The following protocols outline the synthesis of silica nanoparticles via the Stöber method and their subsequent surface modification with this compound. These protocols are adaptable and may require optimization based on the specific silica source and desired degree of functionalization.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles, which serve as the substrate for surface modification.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir to ensure a homogeneous mixture.

-

Rapidly add TEOS to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for 12 hours. The formation of a white precipitate indicates the synthesis of silica nanoparticles.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with ethanol and deionized water to remove any unreacted reagents.

-

The purified silica nanoparticles can be redispersed in ethanol for storage and subsequent modification.

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of benzyl groups to the surface of pre-synthesized silica nanoparticles.

Materials:

-

Silica nanoparticles (from Protocol 1)

-

Anhydrous toluene or ethanol

-

This compound

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Disperse the synthesized silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask.

-

Add this compound to the nanoparticle suspension. The amount of silane can be varied to control the degree of surface functionalization.

-

If desired, a small amount of triethylamine can be added to catalyze the reaction.

-

Reflux the mixture with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-